2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
CAS No.: 920531-65-3
Cat. No.: VC2950303
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride - 920531-65-3](/images/structure/VC2950303.png)
Specification
CAS No. | 920531-65-3 |
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Molecular Formula | C14H22Cl2N2 |
Molecular Weight | 289.2 g/mol |
IUPAC Name | 2-benzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride |
Standard InChI | InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H |
Standard InChI Key | HMCPNAXNVHQMBL-UHFFFAOYSA-N |
SMILES | C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Canonical SMILES | C1CNCC12CCN(C2)CC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Information
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride (CAS: 920531-65-3) is the dihydrochloride salt of 2-benzyl-2,7-diazaspiro[4.4]nonane. Its molecular formula is C₁₄H₂₂Cl₂N₂ with a molecular weight of 289.25 g/mol . The parent compound features a spirocyclic structure with two nitrogen atoms incorporated in a spiro[4.4]nonane framework and a benzyl substituent at the 2-position .
The structure can be represented by the following identifiers:
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IUPAC Name: 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
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InChI: 1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14;;/h1-5,15H,6-12H2;2*1H
Physical and Chemical Properties
The compound appears as a white solid at room temperature . It is the dihydrochloride salt of the free base 2-benzyl-2,7-diazaspiro[4.4]nonane, which improves its solubility in aqueous media compared to the free base. The commercial product typically has a purity of 96% or higher .
Table 1: Physical and Chemical Properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Property | Value | Reference |
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Molecular Weight | 289.25 g/mol | |
Physical Form | White solid | |
Purity | 96% | |
CAS Number | 920531-65-3 | |
Molecular Formula | C₁₄H₂₂Cl₂N₂ |
The parent compound (free base) features a diazaspiro[4.4]nonane scaffold with a spiro carbon connecting two rings. One of the nitrogen atoms (at position 2) bears a benzyl group, while the other nitrogen (at position 7) is typically secondary in the parent compound .
Synthesis and Preparation
Synthetic Routes
Several methods have been reported for the synthesis of 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride and related compounds. One commonly employed method involves the reduction of the corresponding lactam precursors.
A notable synthesis approach can be found in patent literature, where the preparation involves the reduction of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione using lithium aluminum hydride, followed by formation of the dihydrochloride salt .
The synthetic procedure typically follows these steps:
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Reduction of the appropriate lactam precursor with lithium aluminum hydride
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Work-up to isolate the free base
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Treatment with hydrogen chloride to form the dihydrochloride salt
For example, a related compound (2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride) was synthesized by reducing 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione with lithium aluminum hydride in tetrahydrofuran, followed by treatment with hydrogen chloride in isopropanol to obtain the dihydrochloride salt .
Industrial Production
Industrial-scale production methods for 2-benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride likely involve similar synthetic pathways optimized for larger scale and efficiency. The production would typically focus on:
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Optimizing reaction conditions to maximize yield
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Ensuring consistent product quality
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Implementing efficient purification processes
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Adhering to regulatory standards for pharmaceutical intermediates
Related Compounds and Derivatives
Parent Compound and Structural Analogs
The parent compound 2-benzyl-2,7-diazaspiro[4.4]nonane has been studied along with several structural analogs and derivatives. These related compounds offer insights into structure-activity relationships and expanded potential applications.
Table 2: Structurally Related Compounds
Structural Variations
The diazaspiro[4.4]nonane scaffold has been modified in various ways to generate compounds with diverse properties:
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N-substituent variations: Besides the benzyl group at position 2, other substituents like ethyl (as in 2-ethyl-2,7-diazaspiro[4.4]nonane) have been introduced .
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Introduction of carbonyl groups: Derivatives containing carbonyl functionalities, such as 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione and 2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione, represent important structural variations.
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Carboxylate derivatives: Compounds like ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride introduce additional functional groups that can modify the pharmacological properties .
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Dual N-substitution: Compounds with substituents on both nitrogen atoms, such as 2-benzyl-7-phenyl-2,7-diazaspiro[4.4]nonane, have also been reported .
Pharmacological Properties and Applications
Receptor Binding Studies
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride and related compounds have been investigated for their interactions with various receptors. Notably, the diazaspiro[4.4]nonane framework has shown promise in sigma receptor binding studies.
Research has indicated that the 2,7-diazaspiro[4.4]nonane moiety provides optimal features for sigma receptor binding . Compounds bearing this structural core, including various derivatives with different substituents at the 2 and 7 positions, have demonstrated high-affinity binding profiles .
Structure-Activity Relationships
Studies on structure-activity relationships have provided insights into how structural modifications affect the biological activity of these compounds:
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N-substituent effects: The nature of the substituent at the N-2 position (benzyl in the title compound) significantly influences receptor binding affinity and selectivity.
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Spirocyclic core importance: The diazaspiro[4.4]nonane framework appears to be critical for biological activity, suggesting that the spatial arrangement of the nitrogen atoms plays a key role in receptor interactions.
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Salt form effects: The dihydrochloride salt formation improves solubility while maintaining or enhancing pharmacological properties compared to the free base.
Research Applications
Medicinal Chemistry
2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride serves as an important building block in medicinal chemistry for several reasons:
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Scaffold for Library Development: The diazaspiro[4.4]nonane core provides a versatile scaffold for the development of compound libraries aimed at various biological targets.
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Lead Compound Optimization: The well-defined structure with multiple sites for modification makes it suitable for lead optimization studies in drug discovery programs.
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Pharmacophore Development: Understanding the binding properties of this compound helps in developing pharmacophore models for rational drug design.
Sigma Receptor Research
In the field of sigma receptor research, compounds containing the 2,7-diazaspiro[4.4]nonane moiety have demonstrated promising properties . Studies have shown that these compounds can be optimized to achieve high selectivity and potency for sigma receptors, making them valuable tools for investigating receptor function and as potential therapeutic agents.
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